(2-[1,2,4]Triazol-1-yl-phenyl)methanol
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Overview
Description
(2-[1,2,4]Triazol-1-yl-phenyl)methanol is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanol moiety
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They have been shown to interact with various biological targets, influencing their function and leading to these diverse activities .
Mode of Action
The mode of action involves the interaction between the compound and cyclohexanone in methanol. This interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can influence a wide range of biological pathways due to their diverse pharmacological properties . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These effects are likely the result of the compound’s interactions with its various biological targets.
Action Environment
It’s known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones . This suggests that the compound’s action could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[1,2,4]Triazol-1-yl-phenyl)methanol typically involves the reaction of 2-bromo-1-(1,2,4-triazol-1-yl)benzene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the triazole nitrogen attacks the electrophilic carbon of formaldehyde, leading to the formation of the methanol derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-[1,2,4]Triazol-1-yl-phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of (2-[1,2,4]Triazol-1-yl-phenyl)aldehyde or (2-[1,2,4]Triazol-1-yl-phenyl)carboxylic acid.
Reduction: Formation of this compound or (2-[1,2,4]Triazol-1-yl-phenyl)amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
(2-[1,2,4]Triazol-1-yl-phenyl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form hydrogen bonds with biological targets.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- (2-[1,2,4]Triazol-1-yl-phenyl)amine
- (2-[1,2,4]Triazol-1-yl-phenyl)aldehyde
- (2-[1,2,4]Triazol-1-yl-phenyl)carboxylic acid
Uniqueness
(2-[1,2,4]Triazol-1-yl-phenyl)methanol is unique due to the presence of both a triazole ring and a methanol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTYAARJJYHAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654348 |
Source
|
Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-48-7 |
Source
|
Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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